2-Chloro-5-hydroxy-4-methylpyrimidine

Epigenetics Histone Demethylase Cancer Therapeutics

This chlorinated pyrimidine derivative (C₅H₅ClN₂O) features a critical 2-chloro atom that acts as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), enabling regioselective derivatization unavailable in non-halogenated analogs. It serves as a key intermediate for antiviral/anticancer nucleoside analogues (per US 6,448,403) and a validated starting point for histone demethylase inhibitors (KDM3A IC₅₀ = 200 nM). Ideal for SAR studies and lead optimization.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1245506-62-0
Cat. No. B1433344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-hydroxy-4-methylpyrimidine
CAS1245506-62-0
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1O)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3
InChIKeyWGAAADFJSILTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-hydroxy-4-methylpyrimidine (CAS 1245506-62-0): Core Chemical & Structural Profile


2-Chloro-5-hydroxy-4-methylpyrimidine is a chlorinated pyrimidine derivative characterized by a hydroxyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyrimidine ring [1]. Its molecular formula is C5H5ClN2O, and it has a molecular weight of 144.56 g/mol [1]. This substitution pattern confers distinct chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [2].

Why 2-Chloro-5-hydroxy-4-methylpyrimidine Cannot Be Readily Replaced by Other Pyrimidine Analogs


In-class compounds such as 5-hydroxy-4-methylpyrimidine (CAS 101257-87-8) or 2-amino-5-hydroxy-4-methylpyrimidine lack the chlorine atom at the 2-position [1]. This chlorine atom is a critical synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective derivatization that is impossible with non-halogenated analogs . The absence of this halogen eliminates a key pathway for introducing diverse pharmacophores, directly limiting the compound's utility as a versatile building block [2].

Quantitative Evidence Supporting the Selection of 2-Chloro-5-hydroxy-4-methylpyrimidine


KDM3A Histone Demethylase Inhibition: 2-Chloro-5-hydroxy-4-methylpyrimidine Exhibits Sub-Micromolar Potency

2-Chloro-5-hydroxy-4-methylpyrimidine demonstrates direct inhibition of KDM3A with an IC50 of 200 nM [1]. This is a notable activity for a small pyrimidine scaffold. While direct comparative IC50 data for close structural analogs against KDM3A is not publicly available, the established activity profile of 2-amino-5-hydroxy-4-methylpyrimidine derivatives primarily lies in leukotriene synthesis inhibition, suggesting a distinct target engagement profile driven by the 2-chloro substitution [2].

Epigenetics Histone Demethylase Cancer Therapeutics

Physicochemical Profile: Computed XLogP3 and Topological Polar Surface Area for 2-Chloro-5-hydroxy-4-methylpyrimidine

The compound's computed properties, XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 46 Ų, predict a balanced lipophilicity/polarity profile suitable for oral bioavailability and blood-brain barrier penetration [1]. In contrast, the non-chlorinated analog 5-hydroxy-4-methylpyrimidine has a lower molecular weight (110.11 g/mol) and would be expected to have a lower XLogP and higher TPSA due to the absence of the hydrophobic chlorine atom, potentially altering its pharmacokinetic behavior [2].

Medicinal Chemistry Drug Design ADME Properties

Synthetic Utility: 2-Chloro-5-hydroxy-4-methylpyrimidine as a Validated Intermediate in Nucleoside Analog Synthesis

2-Chloro-5-hydroxy-4-methylpyrimidine is explicitly claimed and exemplified as a key intermediate in the synthesis of 9-substituted-2-aminopurines, a class of carbocyclic nucleoside analogues [1]. The patent literature (US6448403B1) provides detailed synthetic routes utilizing the 2-chloro moiety for subsequent amination. In contrast, the non-chlorinated 5-hydroxy-4-methylpyrimidine lacks the required electrophilic center for this specific and commercially important transformation [2].

Process Chemistry Nucleoside Synthesis Pharmaceutical Intermediates

Stability and Storage: Defined Conditions for 2-Chloro-5-hydroxy-4-methylpyrimidine Ensure Reproducibility

Technical datasheets from multiple reputable vendors specify that 2-Chloro-5-hydroxy-4-methylpyrimidine should be stored under inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability [1]. This is in contrast to the more robust 5-hydroxy-4-methylpyrimidine, which does not have such stringent storage requirements [2]. The specification of inert atmosphere and refrigeration underscores the need for controlled handling to prevent decomposition, a critical factor for ensuring experimental reproducibility in sensitive biological assays or multi-step syntheses.

Analytical Chemistry Compound Management Quality Control

Optimal Use Cases for 2-Chloro-5-hydroxy-4-methylpyrimidine Based on Differentiated Evidence


Epigenetic Probe & KDM3A Inhibitor Development

As demonstrated by its 200 nM IC50 against KDM3A [1], this compound serves as a starting point for medicinal chemistry campaigns targeting histone demethylases. Its balanced physicochemical profile (XLogP3 = 1.2) further supports its use in optimizing lead-like properties .

Synthesis of 9-Substituted-2-Aminopurine Nucleoside Analogues

This is the primary, validated application per US Patent 6,448,403 B1 [1]. The 2-chloro atom is essential for the key amination step in the synthesis of carbocyclic, heterocyclic, and acyclic purine nucleoside analogues, a class of compounds with significant antiviral and anticancer potential [1].

Diversification via SNAr for Targeted Library Synthesis

The electrophilic 2-chloro position allows for the introduction of a wide range of nucleophiles (amines, alkoxides, thiols) under mild conditions . This enables the rapid generation of diverse 2-substituted-5-hydroxy-4-methylpyrimidine libraries for structure-activity relationship (SAR) studies .

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